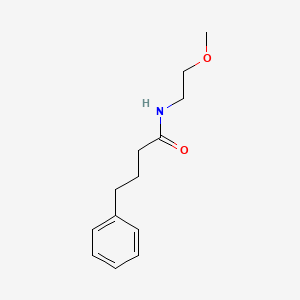
N-(2-methoxyethyl)-4-phenylbutanamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-phenylbutanamide: is an organic compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with a methoxyethyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for reagent addition and product separation further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methoxyethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: 4-phenylbutanoic acid.
Reduction: N-(2-hydroxyethyl)-4-phenylbutanamide.
Substitution: N-(2-iodoethyl)-4-phenylbutanamide.
Applications De Recherche Scientifique
Chemistry: N-(2-methoxyethyl)-4-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of amides in biological systems.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for polymerization reactions that yield materials with desirable properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of an enzyme. This interaction can inhibit or modulate the activity of the enzyme, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- N-(2-ethoxyethyl)-4-phenylbutanamide
Comparison: N-(2-methoxyethyl)-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-(2-methoxyethyl)-p-nitroaniline, it lacks the nitro group, making it less reactive in certain types of reactions. The presence of the phenyl group in this compound also contributes to its stability and potential for use in various applications.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-11-10-14-13(15)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJXZJSOIFZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


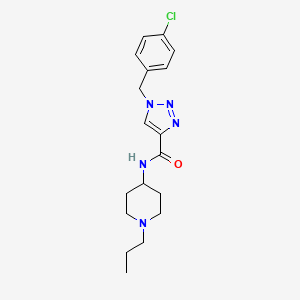

![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4951093.png)
![ethyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4951095.png)

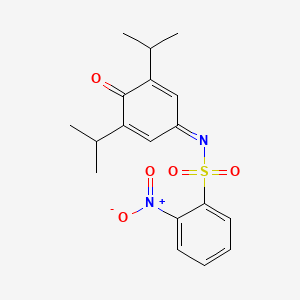
![2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4951125.png)
![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)

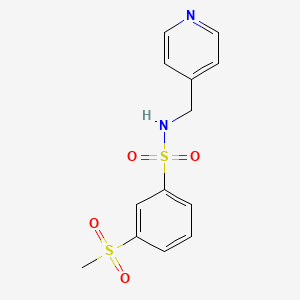
![2-[(4-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4951143.png)
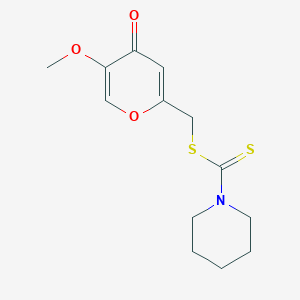
![1-phenyl-N-[2-(thiophene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide](/img/structure/B4951164.png)
![(1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinyl)methanol](/img/structure/B4951170.png)
